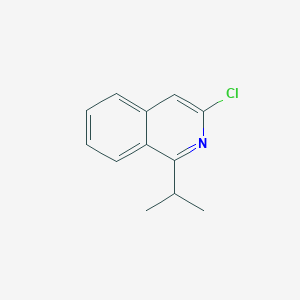
3-Chloro-1-isopropylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1-isopropylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. These compounds are known for their stability and diverse reactivity, making them valuable in various chemical and pharmaceutical applications .
准备方法
The synthesis of 3-Chloro-1-isopropylisoquinoline can be achieved through several methods. One common approach involves the reaction of isoquinoline with isopropyl chloride in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene or xylene. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
化学反应分析
3-Chloro-1-isopropylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-isopropylisoquinoline using reducing agents such as lithium aluminum hydride
科学研究应用
3-Chloro-1-isopropylisoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-Chloro-1-isopropylisoquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes critical for the survival and proliferation of pathogens or cancer cells .
相似化合物的比较
3-Chloro-1-isopropylisoquinoline can be compared with other isoquinoline derivatives such as:
Isoquinoline: The parent compound, which lacks the chlorine and isopropyl substituents.
1-Chloroisoquinoline: Similar but lacks the isopropyl group.
3-Chloroisoquinoline: Similar but lacks the isopropyl group.
1-Isopropylisoquinoline: Similar but lacks the chlorine atom.
The presence of both chlorine and isopropyl groups in this compound makes it unique, potentially enhancing its reactivity and biological activity compared to its simpler counterparts .
生物活性
3-Chloro-1-isopropylisoquinoline is a compound belonging to the isoquinoline family, which is known for its diverse biological activities. Isoquinolines are significant in medicinal chemistry due to their roles in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has a molecular formula of C_12H_12ClN and a molecular weight of 219.68 g/mol. The presence of the chlorine atom and isopropyl group significantly influences its biological activity.
Molecular Structure
- Chemical Formula : C₁₂H₁₂ClN
- Molecular Weight : 219.68 g/mol
- IUPAC Name : 3-chloro-1-(propan-2-yl)isoquinoline
Anticancer Activity
Research indicates that isoquinoline derivatives exhibit potent anticancer properties. A study highlighted that several isoquinoline compounds, including derivatives similar to this compound, demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 20.1 | Induction of ROS generation |
| This compound | KB-V1 (Cervical Cancer) | 14 | Inhibition of tubulin polymerization |
The mechanism of action for these compounds often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
Antimicrobial Activity
Isoquinolines are also noted for their antimicrobial properties. A study reported that chlorinated isoquinolines exhibited significant antibacterial activity against various pathogens.
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 5 µg/mL |
| This compound | S. aureus | 10 µg/mL |
The antimicrobial action is believed to be mediated through oxidative stress mechanisms, leading to bacterial cell death .
Anti-inflammatory Activity
The anti-inflammatory potential of isoquinolines has been explored in various studies. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro.
Case Study 1: Anticancer Efficacy
In a controlled experiment, researchers evaluated the anticancer efficacy of several isoquinoline derivatives, including this compound. The results indicated that this compound had an IC₅₀ value comparable to established chemotherapeutic agents, suggesting its potential as an effective anticancer drug.
Case Study 2: Antimicrobial Screening
A screening of various isoquinoline derivatives against clinical strains of bacteria revealed that this compound exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus, highlighting its therapeutic potential in treating infections caused by resistant pathogens.
属性
分子式 |
C12H12ClN |
|---|---|
分子量 |
205.68 g/mol |
IUPAC 名称 |
3-chloro-1-propan-2-ylisoquinoline |
InChI |
InChI=1S/C12H12ClN/c1-8(2)12-10-6-4-3-5-9(10)7-11(13)14-12/h3-8H,1-2H3 |
InChI 键 |
UEXLJVLAKYICFZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC(=CC2=CC=CC=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















